molecular formula C18H18FN3O3 B5873671 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone

Cat. No.: B5873671
M. Wt: 343.4 g/mol
InChI Key: MNLSBYVMMYMDOB-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a nitrophenyl ethanone moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone typically involves the reaction of 4-fluorophenylpiperazine with 2-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, modulating their activity. The nitrophenyl ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: This compound lacks the nitrophenyl ethanone moiety and has different biological activities and applications.

    2-(2-Nitrophenyl)ethanone: This compound lacks the piperazine ring and fluorophenyl group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of its individual components.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-15-5-7-16(8-6-15)20-9-11-21(12-10-20)18(23)13-14-3-1-2-4-17(14)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLSBYVMMYMDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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